molecular formula C41H68O13 B12326650 3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one

3-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one

Cat. No.: B12326650
M. Wt: 769.0 g/mol
InChI Key: LKCTWIIDXXXXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bacoside A involves the extraction of Bacopa monnieri using various solvents. One method includes the use of ethanol or methanol to extract the bacosides, followed by purification using chromatographic techniques .

Industrial Production Methods

Industrial production of Bacoside A can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods provide essential media, nutrients, and optimum growth conditions to improve the production of bacosides . Bioreactors can also be used for large-scale production, providing a suitable environment for the growth of the plant .

Chemical Reactions Analysis

Types of Reactions

Bacoside A undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic hydrolysis can break down Bacoside A into its aglycone and sugar components.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize Bacoside A, leading to the formation of different oxidation products.

    Reduction: Reducing agents like sodium borohydride can reduce Bacoside A, altering its chemical structure.

Major Products Formed

The major products formed from these reactions include aglycones, oxidized derivatives, and reduced forms of the original compound .

Properties

Molecular Formula

C41H68O13

Molecular Weight

769.0 g/mol

IUPAC Name

3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3

InChI Key

LKCTWIIDXXXXAR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)OC6C(C(C(CO6)O)O)O)O)O)CO)C)O)C

Origin of Product

United States

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